1-(9-oxo-10H-acridine-2-carbonyl)piperidine-3-sulfonamide
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Overview
Description
1-(9-oxo-10H-acridine-2-carbonyl)piperidine-3-sulfonamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
The synthesis of 1-(9-oxo-10H-acridine-2-carbonyl)piperidine-3-sulfonamide typically involves the cyclization of 2-arylaminobenzoic acids to form intermediate acridone derivatives . These intermediates can then be further functionalized to introduce the piperidine-3-sulfonamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
1-(9-oxo-10H-acridine-2-carbonyl)piperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to create new derivatives with different properties.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(9-oxo-10H-acridine-2-carbonyl)piperidine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Industry: Utilized in the production of dyes and fluorescent materials for various applications.
Mechanism of Action
The mechanism of action of 1-(9-oxo-10H-acridine-2-carbonyl)piperidine-3-sulfonamide involves its interaction with biological targets such as DNA and enzymes. The compound’s planar ring structure allows it to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerase . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(9-oxo-10H-acridine-2-carbonyl)piperidine-3-sulfonamide can be compared to other acridine derivatives, such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity and ability to inhibit topoisomerase.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer properties.
Amsacrine (m-AMSA): Used clinically as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Properties
IUPAC Name |
1-(9-oxo-10H-acridine-2-carbonyl)piperidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c20-27(25,26)13-4-3-9-22(11-13)19(24)12-7-8-17-15(10-12)18(23)14-5-1-2-6-16(14)21-17/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,23)(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSVPLKOJMTFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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